Burnettramic acid A aglycone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

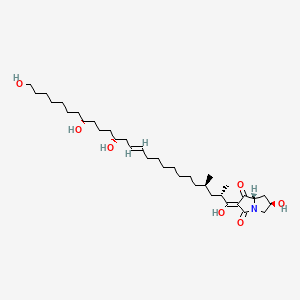

Burnettramic acid A aglycone is an antifungal pyrrolizidinedione compound produced by the fungus Aspergillus burnettii. It is characterized by a terminally mannosylated long acyl chain. This compound has garnered significant interest due to its potent antifungal properties and unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of burnettramic acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . The key steps in the synthesis include:

Asymmetric Alkylation: Two types of asymmetric alkylation are employed.

Coupling of Acetylide Intermediate: This step involves coupling with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.

Birch Reduction: This step effects desulfonylation, semi-reduction of the triple bond, and debenzylation concurrently.

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories.

Análisis De Reacciones Químicas

Burnettramic acid A aglycone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.

Substitution: The synthesis involves coupling reactions, which are a form of substitution reaction.

Common reagents used in these reactions include (S)-epichlorohydrin and various alkylating agents. The major products formed from these reactions are intermediates leading to the final aglycone structure.

Aplicaciones Científicas De Investigación

Burnettramic acid A aglycone has several scientific research applications:

Chemistry: It serves as a model compound for studying complex synthetic routes and enantioselective synthesis.

Biology: The compound’s antifungal properties make it a subject of interest in biological studies, particularly in understanding fungal resistance mechanisms.

Medicine: Due to its potent antifungal activity, this compound is being explored for potential therapeutic applications in treating fungal infections.

Industry: While industrial applications are still under research, the compound’s unique properties may lead to its use in developing new antifungal agents.

Mecanismo De Acción

The exact mechanism of action of burnettramic acid A aglycone is not fully understood. it is believed to exert its antifungal effects by targeting specific molecular pathways in fungi, disrupting their cell wall synthesis and leading to cell death.

Comparación Con Compuestos Similares

Burnettramic acid A aglycone can be compared with other antifungal pyrrolizidinedione compounds. Similar compounds include:

Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and biological activities.

Tetramic Acids: These compounds also possess antifungal properties and are structurally related to this compound.

This compound is unique due to its terminally mannosylated long acyl chain, which is not commonly found in other similar compounds .

Actividad Biológica

Burnettramic acid A aglycone is a compound derived from the Australian fungus Aspergillus burnettii and has garnered significant attention due to its potent biological activities, particularly its antifungal and antibacterial properties. This article will explore the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound features a unique bolaamphiphilic scaffold , consisting of a β-d-mannose linked to a pyrrolizidinedione unit via a long carbon chain. This structural configuration is believed to contribute to its biological activity, particularly against various pathogens.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The following table summarizes its antibacterial activity:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Bacillus subtilis | 2.3 |

| Staphylococcus aureus | 5.9 |

These results indicate that this compound is highly effective against these bacterial strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The compound also demonstrates potent antifungal activity. The following table highlights its antifungal efficacy:

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Saccharomyces cerevisiae | 0.2 |

These IC50 values suggest that this compound is a powerful antifungal agent, making it a candidate for further development in antifungal therapies .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. The following table summarizes its cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Murine myeloma NS-1 | 13.8 |

| Aglycone (without glycosyl group) | 8.5 |

Interestingly, the removal of the glycosyl group does not significantly affect the compound's cytotoxicity against murine myeloma cells, indicating that the aglycone retains some level of anticancer activity .

While the precise mechanism of action for this compound remains under investigation, it is believed to interfere with fungal cell wall synthesis and disrupt cellular processes leading to cell death. This mechanism may involve targeting specific molecular pathways within fungal cells.

Case Studies and Research Findings

- Synthesis and Structural Confirmation : The enantioselective total synthesis of this compound has been achieved through a complex 14-step process involving asymmetric alkylation and Birch reduction techniques. This synthesis has allowed researchers to confirm the structure through nuclear magnetic resonance (NMR) spectroscopy .

- Comparative Studies : Research comparing this compound with other antifungal compounds has highlighted its unique structural attributes and potent biological activities, reinforcing its potential as a therapeutic agent.

- Potential Therapeutic Applications : Given its strong antifungal and antibacterial properties, ongoing studies are exploring the use of this compound in developing new treatments for fungal infections and resistant bacterial strains .

Propiedades

IUPAC Name |

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDKRVVXVFPDKH-ODPYIYSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.